Ach-702

Staphylococcus aureus Biofilm Stationary-phase bactericidal activity

ACH-702 (CAS 922491-46-1) is a novel, bactericidal isothiazoloquinolone (ITQ) antibiotic. It exerts its mechanism of action through potent, simultaneous inhibition of two clinically validated and essential bacterial DNA replication enzymes: DNA gyrase and topoisomerase IV.

Molecular Formula C21H25FN4O3S
Molecular Weight 432.5 g/mol
CAS No. 922491-46-1
Cat. No. B1665432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAch-702
CAS922491-46-1
SynonymsACH 702
ACH-702
ACH702
Molecular FormulaC21H25FN4O3S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N
InChIInChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1
InChIKeyCECJUHKZSOSOJJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ACH-702 CAS 922491-46-1: Preclinical Isothiazoloquinolone Antibiotic with Dual Gyrase/Topoisomerase IV Inhibition for Procurement or Investigational Use


ACH-702 (CAS 922491-46-1) is a novel, bactericidal isothiazoloquinolone (ITQ) antibiotic . It exerts its mechanism of action through potent, simultaneous inhibition of two clinically validated and essential bacterial DNA replication enzymes: DNA gyrase and topoisomerase IV . This dual-targeting mechanism is a hallmark of the ITQ class and fundamentally underpins ACH-702's antimicrobial profile, including its broad-spectrum activity against many significant antibiotic-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), and its promising activity against Mycobacterium tuberculosis .

Why In-Class Substitution Fails: Quantifiable Differentiation of ACH-702 from Fluoroquinolone and Other Standard-of-Care Comparators


Generic substitution with a standard fluoroquinolone (e.g., moxifloxacin, ciprofloxacin) or another antibiotic class (e.g., glycopeptide, oxazolidinone) fails to recapitulate the unique quantifiable performance profile of ACH-702. This failure is rooted in critical performance deficits of comparators in key areas: bactericidal potency against non-dividing and biofilm-embedded staphylococci, antibacterial efficacy against quinolone-resistant Mycobacterium tuberculosis, and higher enzymatic inhibitory activity against M. tuberculosis DNA gyrase . These specific pharmacological gaps underscore ACH-702’s unique investigational value, particularly in disease states involving slow-growing or persistent bacterial populations.

Key Differential Evidence: ACH-702's Quantifiable Advantages Over Moxifloxacin, Vancomycin, Linezolid, and Rifampin for Scientific Procurement


Bactericidal Activity Against Non-Dividing Staphylococcus aureus: ACH-702 vs. Moxifloxacin, Vancomycin, Linezolid, and Rifampin

Against stationary-phase (non-dividing) S. aureus, ACH-702 achieves rapid, concentration-dependent killing, a critical therapeutic profile not observed with key comparator antibiotics. At ≥16× MIC, ACH-702 achieved a 3-log reduction in viable counts within 6 hours. In stark contrast, the comparator antibiotics moxifloxacin, vancomycin, linezolid, and rifampin, all tested at higher effective multiples of their MICs (16× to 32× MIC), showed little or no bactericidal activity under the same conditions .

Staphylococcus aureus Biofilm Stationary-phase bactericidal activity Isothiazoloquinolone

Anti-Tubercular Activity Against Quinolone-Resistant M. tuberculosis: ACH-702 vs. Moxifloxacin

The differential value of ACH-702 is most pronounced against quinolone-resistant M. tuberculosis isolates. Against quinolone-susceptible M. tuberculosis, ACH-702's MICs (≤1 µg/mL) were comparable to moxifloxacin. However, against quinolone-resistant isolates, ACH-702 retained activity with MICs of ≤1 µg/mL, whereas moxifloxacin's activity was significantly diminished, demonstrating ACH-702's superiority in this resistant subset . This suggests that ACH-702's binding mode on DNA gyrase allows it to circumvent common quinolone resistance mechanisms.

Mycobacterium tuberculosis Quinolone-resistance MDR-TB Isothiazoloquinolone

Intrinsic Resistance Property: Spontaneous Resistance Frequency of ACH-702 is <10⁻¹⁰

A critical procurement attribute for long-term research program viability is the compound's propensity to select for resistance. Spontaneous resistance frequencies for ACH-702 against S. aureus were determined to be exceptionally low, at <10⁻¹⁰ . This is a class-defining characteristic attributed to its essential dual-targeting mechanism, requiring simultaneous mutations in both DNA gyrase and topoisomerase IV for high-level resistance to emerge . This frequency is substantially lower than typically observed for many single-target antibiotics, providing a quantifiable advantage for sustained in vitro and in vivo efficacy models.

Resistance Frequency Mutant Prevention Concentration Isothiazoloquinolone MRSA

Superior Biofilm Bactericidal Activity Against S. epidermidis: ACH-702 vs. Moxifloxacin, Rifampin, and Vancomycin

ACH-702 exhibits superior bactericidal activity against S. epidermidis biofilms, a classic model for device-related infections. At a concentration of 16× MIC, ACH-702 displayed a significant degree of bactericidal activity, quantified as being superior to that observed with the comparators moxifloxacin, rifampin, and vancomycin, which were largely ineffective . This specific activity differentiates it from these standard-of-care agents in a clinically relevant context.

Staphylococcus epidermidis Biofilm Medical-device infection Bactericidal

Potent Inhibition of M. tuberculosis DNA Gyrase: ACH-702 IC50 Advantage over Fluoroquinolone Comparators

The biochemical basis for ACH-702's improved activity against quinolone-resistant M. tuberculosis is superior target inhibition. In direct biochemical assays, ACH-702 demonstrated significantly improved inhibitory activity against M. tuberculosis DNA gyrase compared to fluoroquinolone comparators . This is supported by additional data showing ACH-702's IC50 against S. aureus DNA gyrase is 680 nM , providing a precise target engagement metric for assay development.

DNA gyrase inhibition Mycobacterium tuberculosis Enzyme Assay Fluoroquinolone

Optimal Procurement and Application Scenarios for ACH-702 Based on Unique Differentiation Evidence


Investigating Antibiotic Persistence and Biofilm Recalcitrance

Given its unique ability to kill non-dividing, stationary-phase S. aureus cells and cells in established S. epidermidis biofilms , ACH-702 is an optimal compound for use as a positive control or chemical probe in persistence and biofilm-eradication assays. Standard antibiotics, including moxifloxacin, vancomycin, and linezolid, are not bactericidal under these conditions, making ACH-702 a critical tool for validating high-content screens aimed at identifying compounds with anti-persister or anti-biofilm mechanisms .

Developing Next-Generation Anti-Tubercular Agents Effective Against Drug-Resistant TB

The ability of ACH-702 to retain an MIC of ≤1 µg/mL against both quinolone-susceptible and quinolone-resistant M. tuberculosis isolates makes it a valuable reference standard in medicinal chemistry campaigns targeting MDR/XDR-TB. Its potent inhibition of the M. tuberculosis DNA gyrase target (IC50 of 2.9 µM) and high intracellular activity comparable to rifampin or moxifloxacin in macrophages establishes it as a proven, mechanism-based benchmark for iterative structure-activity relationship (SAR) studies on DNA gyrase inhibitors.

Modeling the Evolutionary Barriers of Dual-Targeting Antibiotics

ACH-702’s exceptionally low spontaneous resistance frequency (<10⁻¹⁰) is a core differentiating feature . It is ideally suited for long-term in vitro evolution studies, serial passage experiments, and mutant prevention concentration (MPC) assays designed to model the resistance trajectories of dual-targeting DNA replication inhibitors. Its use provides a quantifiable, low-probability baseline that is essential for evaluating the resistance propensity of novel mono- or multi-target antibacterial leads .

Calibrating DNA Gyrase/Topoisomerase IV Inhibition Assays

With a precisely defined IC50 of 680 nM against S. aureus DNA gyrase , ACH-702 serves as a highly valuable and characterized positive control for establishing and validating biochemical, biophysical, or cell-based DNA gyrase and topoisomerase IV inhibition assays. In compound library screens, its activity provides a reproducible data point for standardizing high-throughput screening (HTS) assay performance and benchmarking hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ach-702

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.